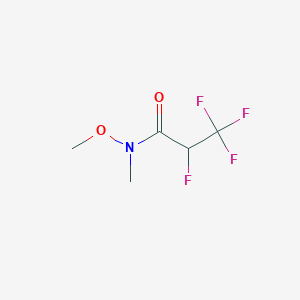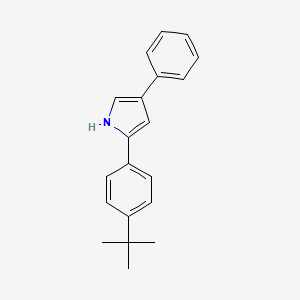
1-(3,3-difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The presence of fluorine atoms in its structure can significantly alter its physicochemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of 1-(3,3-difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the use of potassium fluoride and 18-crown-6 to enhance the yield of the desired product . The reaction conditions often require careful control of temperature and solvent to ensure the stability of the fluorinated intermediates.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the scalability of the synthesis process. This approach can help in achieving higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-(3,3-Difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3,3-Difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: The compound can be used in the production of agrochemicals and materials science applications.
Mecanismo De Acción
The mechanism by which 1-(3,3-difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can influence the electronic distribution and reactivity of the molecule, affecting its binding affinity to enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of specific biological processes.
Comparación Con Compuestos Similares
1-(3,3-Difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid can be compared with other fluorinated compounds such as:
1,1-Difluorocyclopropane derivatives: These compounds also contain fluorine atoms and exhibit similar reactivity and applications.
(3,3-Difluorocyclobutyl)methanol: This compound shares the difluorocyclobutyl moiety and is used in similar research contexts.
The uniqueness of this compound lies in its pyridine ring and carboxylic acid functional group, which provide additional sites for chemical modification and enhance its versatility in various applications.
Propiedades
Fórmula molecular |
C10H9F2NO3 |
|---|---|
Peso molecular |
229.18 g/mol |
Nombre IUPAC |
1-(3,3-difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO3/c11-10(12)3-7(4-10)13-5-6(9(15)16)1-2-8(13)14/h1-2,5,7H,3-4H2,(H,15,16) |
Clave InChI |
JNGGZEXZZTWQES-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)N2C=C(C=CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)



![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)






![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)
